molecular formula PbO<br>OP B057547 Lead monoxide CAS No. 1317-36-8

Lead monoxide

Cat. No. B057547
Key on ui cas rn: 1317-36-8
M. Wt: 223 g/mol
InChI Key: YEXPOXQUZXUXJW-UHFFFAOYSA-N
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Patent
US04329182

Procedure details

Separately, 3.5 l of warm water maintained at 70° C. was charged in a stainless steel beaker having a capacity of 10 l, and 419 g of stearic acid was added and dissolved under heating. Then, 24.0 cc of 7 N aqueous ammonia was dropped to the solution and the mixture was stirred and homogeneously emulsified to form an ammonia soap liquid. Separately, 725 cc of a lead monoxide slurry (PbO-DS) having a concentration of 680 g/l, 1 l of water and 14.2 cc of acetic acid having a concentration of 2.7 moles/liter were charged in a high-speed stirrer-equipped stainless steel vessel having a capacity of 10 l, and the mixture was maintained at 70° C. The above-mentioned ammonia soap liquid was added to this lead monoxide slurry and reaction was carried out under agitation to form a lead stearate slurry.
Quantity
725 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
ammonia soap
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Pb:1]=O.O.[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11]/[CH:12]=[CH:13]\[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22].N>C(O)(=O)C>[C:21]([O-:23])(=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4].[Pb+2:1].[C:21]([O-:23])(=[O:22])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH3:4] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
725 mL
Type
reactant
Smiles
[Pb]=O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
ammonia soap
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)O.N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pb]=O
Step Four
Name
Quantity
14.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged in
CUSTOM
Type
CUSTOM
Details
a high-speed stirrer-equipped stainless steel vessel

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Pb+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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